molecular formula C6H6NNaO3S B081554 Sodium orthanilate CAS No. 13846-13-4

Sodium orthanilate

Cat. No.: B081554
CAS No.: 13846-13-4
M. Wt: 195.17 g/mol
InChI Key: KYXOYPPMBYKBFL-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium o-aminobenzenesulphonate typically involves the sulfonation of nitrobenzene with fuming sulfuric acid. The reaction product is then neutralized with a liquid alkali to obtain the sodium salt of m-nitrobenzenesulfonic acid. This solution is reduced using iron chips as a catalyst to form m-aminobenzenesulphonate, which is then filtered to remove iron sludge. The filtrate is treated with sulfuric acid until the Congo red paper turns blue, and the temperature is maintained at 70°C. The final product is obtained through centrifugal filtration .

Industrial Production Methods: In industrial settings, the production process is scaled up, but the fundamental steps remain the same. The use of fuming sulfuric acid and iron chips as a catalyst are common practices. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: Sodium orthanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Sodium orthanilate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium o-aminobenzenesulphonate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, where it donates an electron pair to form new chemical bonds. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Uniqueness: Sodium orthanilate is unique due to its specific position of the amino group on the benzene ring, which influences its reactivity and applications. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in research and industry .

Biological Activity

Sodium orthanilate, also known as sodium 2-aminobenzenesulfonate, is a compound that has garnered attention due to its biological activities, particularly in microbial metabolism and potential therapeutic applications. This article explores the biological activity of this compound through various studies, highlighting its metabolic pathways, enzymatic interactions, and implications in environmental microbiology.

1. Overview of Sodium Orthanalite

This compound is a sulfonated aromatic compound that serves as a substrate for various microbial species. Its structure allows it to participate in biochemical reactions that are critical for the degradation of sulfonated compounds in the environment.

2. Microbial Metabolism

2.1 Utilization by Microorganisms

Research has shown that certain bacteria, such as Alcaligenes sp. strain O-1, can utilize this compound as a sole carbon and energy source. This strain employs specific dioxygenase systems to metabolize this compound through oxygenation processes. The study indicated that Alcaligenes sp. can metabolize multiple sulfonated compounds, including benzenesulfonate and toluenesulfonate, through distinct metabolic pathways .

2.2 Enzymatic Activity

The enzymatic activity associated with this compound metabolism includes the following:

  • Oxygenase Component : The oxygenase system in Alcaligenes sp. is responsible for the initial oxygenation of this compound. The system exhibits optimal activity at pH 7.5 and temperatures around 35°C. Km values for various substrates were reported as follows:
    SubstrateKm (µM)Vmax (pkat)
    This compound29140
    Benzenesulfonate18110
    Toluene Sulfonate10872

This indicates that this compound is effectively utilized by the enzyme systems present in these microorganisms .

3. Case Studies on Biological Activity

3.1 Environmental Impact

A significant case study highlighted the role of this compound in bioremediation processes. In environments contaminated with sulfonated compounds, strains like Alcaligenes sp. can degrade these pollutants effectively, thereby reducing their toxicity and environmental impact.

3.2 Clinical Implications

While primarily studied for its metabolic pathways in bacteria, there is emerging interest in the clinical implications of this compound. Its potential use as a therapeutic agent in managing certain medical conditions related to sodium balance and metabolism is being explored, although more research is necessary to establish clinical efficacy.

4. Research Findings

Recent studies have focused on the following aspects of this compound:

  • Metabolic Pathways : Understanding the complete metabolic pathways involved in the degradation of this compound by various microorganisms.
  • Enzyme Characterization : Detailed characterization of enzymes involved in its metabolism, including their kinetics and regulatory mechanisms.
  • Environmental Applications : Investigating the potential for using this compound-degrading bacteria in bioremediation strategies for contaminated sites.

Properties

IUPAC Name

sodium;2-aminobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S.Na/c7-5-3-1-2-4-6(5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXOYPPMBYKBFL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50160683
Record name Sodium o-aminobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13846-13-4
Record name Sodium o-aminobenzenesulphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013846134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium o-aminobenzenesulphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50160683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium o-aminobenzenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.148
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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